molecular formula C21H42O2 B1608707 Pentyl palmitate CAS No. 31148-31-9

Pentyl palmitate

Cat. No.: B1608707
CAS No.: 31148-31-9
M. Wt: 326.6 g/mol
InChI Key: YGDMPMKCHSXJJF-UHFFFAOYSA-N
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Description

Pentyl palmitate, with the CAS Registry Number 31148-31-9 , is a long-chain fatty acid ester with the molecular formula C21H42O2 and an average molecular weight of 326.557 . This compound is defined as an ester formed from hexadecanoic acid (palmitic acid) and pentanol . It is characterized by its high hydrophobicity, with an estimated logP value of 8.93 to 9.74, indicating low solubility in water . Its primary research applications leverage its properties as an emollient and fragrance ingredient, making it a compound of interest for studies in cosmetic science and product formulation . It is also investigated for use in flavor research, with documented usage levels in various food categories such as dairy products, fats and oils, and confectionery . From a synthetic chemistry perspective, this compound serves as a model compound in the development and optimization of analytical methods. It can be separated and analyzed using reverse-phase (RP) HPLC, which is scalable for the isolation of impurities in preparative separation and can be adapted for pharmacokinetic studies . Furthermore, esters like this compound are subjects in green chemistry research, which explores enzymatic synthesis as a selective and environmentally friendly alternative to traditional chemical synthesis . These enzymatic routes, often catalyzed by immobilized lipases such as Novozym 435, offer high regioselectivity and minimize by-product formation, aligning with the principles of sustainable chemistry . Researchers value this compound for its utility in formulating studies, analytical method development, and investigating sustainable synthesis pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

pentyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-21(22)23-20-18-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMPMKCHSXJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185081
Record name Pentyl palmitate
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31148-31-9
Record name Pentyl hexadecanoate
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Record name Pentyl palmitate
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Record name Pentyl palmitate
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Record name Pentyl palmitate
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Synthetic Methodologies and Chemical Derivatization of Pentyl Palmitate

Esterification Pathways for Pentyl Palmitate

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional and widely used method for producing this compound. vulcanchem.com This process typically involves reacting palmitic acid with pentanol (B124592) in the presence of a strong acid catalyst, such as sulfuric acid, hydrochloric acid, or sulfonic acids. vulcanchem.combiodieseleducation.org The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess alcohol is often used, or the water produced during the reaction is removed. biodieseleducation.orgresearchgate.net

The mechanism involves the protonation of the carbonyl oxygen of palmitic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of pentanol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of this compound. researchgate.net

Several factors influence the efficiency of acid-catalyzed esterification, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Studies on similar esterification reactions have shown that increasing the molar ratio of alcohol to acid can enhance conversion, although excessively high ratios may not lead to further improvements. biodieseleducation.org For instance, in the synthesis of methyl palmitate, a molar feed ratio of 8:1 (methanol to palmitic acid) was found to be optimal. researchgate.net Reaction temperatures are typically elevated to increase the reaction rate, but must be controlled to prevent side reactions. biodieseleducation.orgresearchgate.net Catalyst loading also plays a crucial role; for example, a study on the esterification of palmitic acid with isobutyl alcohol found that while the catalyst amount did not significantly affect the equilibrium conversion, it did influence the reaction rate. researchgate.net

Table 1: Optimized Conditions for Acid-Catalyzed Esterification of Palmitic Acid (for Methyl Palmitate Synthesis)

Parameter Optimal Value
Molar Feed Ratio (Methanol:Palmitic Acid) 8:1
Reaction Temperature 61.0 °C
Reaction Time 10.5 hours
Catalyst Loading (% of Palmitic Acid) 10 wt. %
Stirring Speed 600 rpm

Source: researchgate.net

Base-Catalyzed Esterification Approaches

Base-catalyzed transesterification is another pathway for the synthesis of esters like this compound. This method typically involves the reaction of a triglyceride (containing palmitate groups) or a fatty acid ester (like methyl palmitate) with pentanol in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.comresearchgate.net Homogeneous base catalysts are often preferred in industrial processes due to their high activity and the ability to conduct the reaction at lower temperatures compared to acid catalysis. mdpi.com

The reaction mechanism involves the formation of an alkoxide from the alcohol and the base catalyst. This alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the ester or triglyceride, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide group (e.g., methoxide (B1231860) in the case of methyl palmitate) results in the formation of the new ester, this compound. mdpi.com

The efficiency of base-catalyzed transesterification is influenced by factors such as the molar ratio of alcohol to oil, catalyst concentration, reaction time, and temperature. mdpi.com For instance, in the production of methyl esters from sludge palm oil, optimized conditions included a specific methanol (B129727) content and KOH concentration to achieve a high yield. mdpi.com It is important to note that the presence of water and free fatty acids can negatively impact the effectiveness of base catalysts, leading to soap formation and reduced ester yields. biodieseleducation.orgmdpi.com

Heterogeneous base catalysts, such as calcium oxide (CaO), are also being explored to simplify catalyst separation and reduce downstream processing costs. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Base-Catalyzed Transesterification for Methyl Ester Production

Catalyst Type Catalyst Optimal Molar Ratio (Methanol:Oil) Optimal Reaction Time Purity of Methyl Ester
Homogeneous KOH - 40 min 96.59 wt. %
Heterogeneous CaO 5.83:1 119.0 min 96.51 wt. %

Source: mdpi.com

Enzymatic Esterification with Biocatalysts (Lipases)

Enzymatic esterification using lipases as biocatalysts presents a green and highly specific alternative to chemical synthesis methods. nih.govbegellhouse.com Lipases can catalyze the esterification of palmitic acid with pentanol under mild reaction conditions, which minimizes energy consumption and the formation of by-products. nih.gov This method is particularly advantageous for producing high-purity esters for applications in the food, cosmetic, and pharmaceutical industries. nih.gov

The reaction mechanism for lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. redalyc.orgscielo.org.co In this process, the fatty acid first binds to the active site of the lipase (B570770), forming an acyl-enzyme intermediate and releasing a water molecule. Subsequently, the alcohol (pentanol) binds to the intermediate, and the ester (this compound) is released, regenerating the free enzyme. scielo.org.co

The choice of lipase is crucial for the efficient synthesis of this compound. Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Thermomyces lanuginosus, have been widely used for ester synthesis. nih.gov Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is particularly popular due to its high activity and broad substrate specificity. nih.govnih.gov

Immobilization of lipases is a key strategy to enhance their stability, reusability, and performance in organic solvents. researchgate.netrsc.org Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net The choice of support material can also influence the enzyme's activity. For instance, hydrophobic supports can help to orient the lipase in a way that exposes its active site, thereby increasing its catalytic efficiency in non-polar reaction media. nih.govresearchgate.net

Table 3: Commonly Used Immobilized Lipases for Ester Synthesis

Immobilized Lipase Source Organism Support Material
Novozym 435 Candida antarctica lipase B Macroporous acrylic resin
Lipozyme RM IM Rhizomucor miehei lipase Anionic resin
Lipozyme TL IM Thermomyces lanuginosus lipase Silica gel

Source: nih.gov

The optimization of reaction parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis of this compound. Key parameters that are often studied include enzyme concentration, the molar ratio of palmitic acid to pentanol, reaction temperature, and the choice of solvent.

Enzyme Concentration: Increasing the enzyme concentration generally leads to a higher reaction rate and ester conversion. nih.gov However, beyond a certain point, the increase in conversion may become less significant, and economic considerations become important. mdpi.com

Molar Ratio of Reactants: The molar ratio of alcohol to acid can significantly affect the reaction equilibrium. An excess of one of the substrates is often used to shift the equilibrium towards product formation. nih.govnih.gov However, a very high concentration of alcohol can sometimes lead to enzyme inhibition. redalyc.orgmdpi.com For the synthesis of pentyl oleate, a 1:1 molar ratio of 1-pentanol (B3423595) to oleic acid yielded the maximum conversion under specific conditions. mdpi.com

Temperature: Temperature influences both the reaction rate and the stability of the lipase. nih.gov While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation and a loss of activity over time. nih.govmdpi.com The optimal temperature for lipase-catalyzed esterification is typically in the range of 40-60°C. nih.govtandfonline.com

Solvent Systems: The choice of solvent can impact substrate solubility and enzyme activity. researchgate.net Tertiary alcohols like tert-butanol (B103910) and tert-amyl alcohol are often used as they can dissolve both polar and non-polar substrates and are generally well-tolerated by lipases. mdpi.comrsc.org Solvent-free systems are also being explored to create more environmentally friendly processes. mdpi.comcsic.es

Table 4: Optimized Conditions for Enzymatic Synthesis of Fatty Acid Esters

Ester Enzyme Optimal Temperature Optimal Molar Ratio (Alcohol:Acid) Optimal Enzyme Dose Conversion/Yield
D-isoascorbyl palmitate Novozym 435 61°C 5:1 (Palmitic acid:D-isoascorbic acid) 9% (w/w) 94.32%
n-Butyl palmitate Fermase CALB™ 10000 60.12°C 2.25:1 (n-butanol:Palmitic acid) 5% (w/w) 91.25%
Puerarin (B1673276) palmitate Novozym 435 40°C 15:1 (Palmitic anhydride (B1165640):Puerarin) 20 g/L 98.97%
Pentyl oleate CALB/LLDPE/Al 65°C 1:1 (1-pentanol:Oleic acid) - -

Sources: mdpi.comtandfonline.comnih.govmdpi.com

In addition to using free palmitic acid, this compound can also be synthesized via transesterification using different acyl donors. mdpi.com These can include other esters, such as methyl palmitate or ethyl palmitate, or even triglycerides rich in palmitic acid. csic.esnih.gov The choice of acyl donor can influence the reaction rate and equilibrium. For example, using an activated ester like a vinyl ester can lead to a more irreversible reaction and potentially higher yields. csic.es

In some cases, using fatty acid anhydrides, such as palmitic anhydride, as the acyl donor can significantly increase the reaction rate and achieve very high conversions in a short amount of time. nih.govmdpi.com This is because the byproduct of the reaction is a carboxylic acid, which is less likely to participate in a reverse reaction compared to the water or alcohol produced in direct esterification or transesterification with simple alkyl esters.

The selection of the acyl donor is often a balance between reactivity, cost, and the ease of downstream processing to separate the desired product from byproducts and unreacted starting materials. scispace.com

Optimization of Biocatalytic Reaction Parameters (e.g., enzyme concentration, molar ratio of reactants, temperature, solvent systems)

Non-Conventional Synthetic Strategies (e.g., Microwave-Assisted Synthesis)

To overcome the limitations of conventional synthesis, such as long reaction times and high energy consumption, non-conventional methods like microwave-assisted synthesis have been explored. ui.ac.id Microwave irradiation offers a rapid and efficient alternative for producing fatty acid esters. researchgate.net This technique can dramatically reduce reaction times and improve yields. For example, in the synthesis of fatty acid isopropyl esters, a similar class of compounds, microwave assistance achieved a yield of 80.5% in just 5 minutes, whereas conventional methods required 150 minutes to obtain a 72.2% yield. ui.ac.id

Studies on the enzymatic synthesis of various specialty esters have shown that microwave irradiation can lead to higher productivity. mdpi.com For the synthesis of an ester from palmitic acid using Burkholderia cepacia lipase (BCL), microwave assistance resulted in the highest productivity with a reaction time of 45 minutes. mdpi.com Similarly, the production of emollient esters like isopropyl palmitate has been successfully conducted using lipase under microwave radiation, offering an environmentally friendly process with high yields. acs.org Another advanced technique, ultrasonic mixing, has also been shown to enhance mass transfer, reduce processing time, and improve efficiency in ester production. hielscher.com

Investigation of Reaction Kinetics and Mechanisms in this compound Synthesis

The enzymatic synthesis of this compound, typically involving the esterification of palmitic acid and pentanol catalyzed by a lipase, is widely understood to follow a Ping-Pong Bi-Bi mechanism. rsc.orgbiointerfaceresearch.commdpi.com This two-substrate, two-product model is the most commonly accepted scheme for lipase-catalyzed esterification in organic media. mdpi.com

The mechanism involves the following steps:

The lipase binds with the fatty acid (palmitic acid) to form an acyl-enzyme intermediate complex, releasing the first product (water).

The alcohol (pentanol) then binds to the acyl-enzyme intermediate.

The final ester product (this compound) is formed and released, regenerating the free enzyme.

Kinetic studies are crucial for understanding the reaction and optimizing conditions. redalyc.org These studies often reveal substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the enzyme's activity, leading to a decrease in the reaction rate. rsc.orgmdpi.com For instance, in the synthesis of pentyl oleate, it was observed that high concentrations of oleic acid inhibited the lipase's catalytic activity. mdpi.com Similarly, high concentrations of alcohol can also block the enzyme's active site, reducing the final conversion. mdpi.com The Michaelis-Menten kinetic model is frequently used to describe these reactions, and its parameters help in elucidating the enzyme's affinity for the substrates and any inhibitory effects. biointerfaceresearch.comresearchgate.net

Yield Optimization and Process Efficiency in this compound Production

Optimizing the yield and efficiency of this compound production is a primary goal in its synthesis. Several process parameters significantly influence the outcome of the esterification reaction. researchgate.net Statistical methods like Response Surface Methodology (RSM) are powerful tools for investigating the combined effects of multiple variables and identifying optimal reaction conditions with a minimum number of experiments. mdpi.comacs.orgmdpi.com

Key parameters that are frequently optimized include:

Temperature: Temperature affects reaction rates, but excessively high temperatures can lead to enzyme denaturation and reduced yield. mdpi.comnih.gov

Enzyme Concentration: Increasing the enzyme amount can increase the conversion rate up to a certain point, after which it may not be cost-effective. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to fatty acid is a critical factor. researchgate.net While a stoichiometric excess of one reactant can shift the equilibrium towards the product, a very high concentration can cause substrate inhibition. mdpi.com

Water Removal: The water produced during esterification can promote the reverse reaction (hydrolysis). The addition of a desiccant like molecular sieves is an effective method to remove water and shift the equilibrium towards higher ester yields. nih.gov

The table below presents an example of optimized conditions for the synthesis of a similar fatty acid ester, D-isoascorbyl palmitate, achieved through RSM, which resulted in a high conversion rate. core.ac.uk

ParameterOptimized Value
Enzyme Load (% w/w)9
Reaction Temperature (°C)61
D-isoascorbic-to-palmitic acid molar ratio1:5
Ultrasound Power (W)137
Final Conversion Rate (%) 94.32 ± 0.17

Derivatization of this compound and Related Palmitate Esters

The synthesis of analogues of this compound and other palmitate esters is a key strategy for developing compounds with tailored properties for specific research applications. By systematically altering either the fatty acid or the alcohol component, researchers can investigate structure-activity relationships (SAR). nih.gov For example, a series of palmitic acid-based esters were synthesized using different branched-chain alcohols (such as 2-propanol and 2-butanol) to evaluate their effect as pour point depressants for biodiesel.

In another study, various fatty acid esters of deoxy-D-allose were synthesized to study how the position of hydroxyl groups affects biological activity, demonstrating the importance of specific structural features. nih.govtandfonline.com Fatty acid analogues containing heterocyclic moieties like 1,3,4-oxadiazole (B1194373) have also been synthesized from fatty acids to evaluate their potential cytotoxic activity. nih.gov This approach of creating a library of related compounds is fundamental in fields like drug discovery and materials science.

Beyond creating simple analogues, the direct chemical modification of the this compound structure or related fatty acids can introduce new functionalities and properties. ontosight.aitandfonline.com These modifications can include introducing unsaturation (double bonds), epoxidation, or adding different chemical groups. ontosight.ainagoya-u.jp

For instance, the transesterification of cellulose (B213188) with fatty acid esters like methyl-10-undecenoate creates fatty acid cellulose esters. acs.org The terminal double bond in these structures can then be further modified using thiol-ene reactions, allowing for the tuning of material properties like surface hydrophobicity and mechanical strength. acs.org Similarly, fatty acids can be converted into derivatives like fatty acid chlorides, which are reactive intermediates for synthesizing a wider range of compounds. tandfonline.com Hydrogenation is another common modification that saturates double bonds, turning liquid oils into semi-solid fats, thereby altering their physical properties. nagoya-u.jp These chemical transformations expand the utility of fatty acid esters beyond their original form.

Advanced Analytical and Characterization Techniques for Pentyl Palmitate

Spectroscopic Characterization Methodologies

Spectroscopy explores the interaction between matter and electromagnetic radiation, offering insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.com In the analysis of pentyl palmitate, the FT-IR spectrum reveals characteristic absorption bands that confirm its ester structure. The most prominent peak is the C=O stretching vibration of the ester group, which typically appears in the region of 1740-1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkage, and the various C-H stretching and bending vibrations of the long alkyl chains. researchgate.netmdpi.com

The presence of strong C-H stretching bands around 2920 cm⁻¹ and 2850 cm⁻¹ is indicative of the long hydrocarbon chains of the palmitate and pentyl groups. mdpi.com The region between 1500 cm⁻¹ and 600 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparing the spectrum to a reference. upi.edu

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2920 Asymmetric Stretching C-H (Alkyl)
~2850 Symmetric Stretching C-H (Alkyl)
~1740 Stretching C=O (Ester)
~1465 Bending CH₂ (Scissoring)
~1170 Stretching C-O (Ester)
~720 Rocking -(CH₂)n- (n≥4)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds. thermofisher.com Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the pentyl chain) typically appear as a triplet around 4.05 ppm. The protons of the methyl group at the end of the pentyl chain and the palmitate chain appear as triplets at approximately 0.88-0.90 ppm. The numerous methylene (B1212753) (-CH₂-) groups of the long alkyl chains produce a large, overlapping signal in the region of 1.25-1.65 ppm. hmdb.camagritek.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is highly deshielded and appears at a chemical shift of around 174 ppm. The carbon of the O-CH₂ group in the pentyl chain is observed around 64 ppm. The carbons of the methyl groups are found at the most upfield positions, typically around 14 ppm. The remaining methylene carbons of the alkyl chains produce a series of signals between 22 and 34 ppm. magritek.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

¹H NMR Assignment ¹³C NMR Assignment
~4.05 ppm (t) -O-CH₂ -CH₂- ~174 ppm C =O (Ester)
~2.28 ppm (t) -CH₂ -C=O ~64 ppm -O-CH₂ -
~1.62 ppm (m) -O-CH₂-CH₂ - & -CH₂ -CH₂-C=O ~34 ppm -CH₂ -C=O
~1.25-1.35 ppm (m) -(CH₂ )n- ~22-32 ppm -(CH₂ )n-
~0.88-0.90 ppm (t) -CH₃ ~14 ppm -CH₃

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. unipi.it In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). researchgate.net

The retention time of this compound in the GC column is a key identifier. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, common fragments include the molecular ion peak (M⁺) at m/z 326, although it may be weak or absent. More prominent fragments often arise from the cleavage of the ester bond and fragmentation of the alkyl chains. A significant peak is often observed at m/z 257, corresponding to the palmitoyl (B13399708) cation [CH₃(CH₂)₁₄CO]⁺. Another characteristic fragment is the pentyl cation at m/z 71 or fragments arising from the pentyl group. nih.gov

Table 3: Key Mass Fragments in the GC-MS Analysis of this compound

m/z Proposed Fragment
326 [M]⁺ (Molecular Ion)
257 [CH₃(CH₂)₁₄CO]⁺ (Palmitoyl cation)
71 [C₅H₁₁]⁺ (Pentyl cation)
70 [C₅H₁₀]⁺ (Pentene fragment)
43 [C₃H₇]⁺ (Propyl fragment)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds. researchgate.net In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. nih.gov Reverse-phase HPLC, using a C18 column, is commonly employed for the separation of fatty acid esters. tandfonline.com

The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and water. sielc.com For MS detection, volatile buffers such as formic acid are often added to the mobile phase to facilitate ionization. sielc.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for this class of compounds. The mass spectrometer then provides mass and structural information, similar to GC-MS. LC-MS can be used for both qualitative and quantitative analysis of this compound in various matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a non-UV-absorbing compound like this compound, which is a simple fatty acid ester, direct detection can be challenging. Therefore, method development often involves derivatization to attach a chromophore to the fatty acid, or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD).

Method development for fatty acid esters typically involves reversed-phase chromatography. A C18 column is commonly employed due to its hydrophobicity, which is suitable for retaining the long alkyl chains of palmitate esters. The mobile phase is usually a gradient mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. edpsciences.org For instance, a method for analyzing fatty acid methyl esters (FAMEs) utilized a gradient of methanol and a 2-propanol-hexane mixture. scielo.br Another approach involves derivatizing the fatty acids into phenacyl esters, which can be detected by a UV detector with high sensitivity. cerealsgrains.org

The following table summarizes HPLC conditions used for the analysis of related fatty acid esters, which could serve as a starting point for developing a method for this compound.

Compound TypeColumnMobile PhaseDetectionReference
Fatty Acid Methyl EstersC18Acetonitrile (isocratic)UV at 205 nm researchgate.net
Fatty Acid Naphthacyl EstersC18Methanol-acetonitrile-water (gradient)UV at 246 nm edpsciences.org
Free Fatty Acids (derivatized)C18Acetonitrile/water (gradient)Fluorescence (Exc: 325 nm, Em: 398 nm) gerli.com
Triacylglycerides & FAMEsNot specifiedMethanol and 2-propanol-hexane (5:4 v/v) (gradient)UV at 205 nm scielo.br

This table is interactive. Users can sort and filter the data as needed.

Validation of the developed HPLC method is crucial to ensure its suitability for its intended purpose and is performed according to International Council for Harmonisation (ICH) guidelines. actascientific.comresearchgate.netich.org The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. researchgate.net This can be demonstrated by comparing chromatograms of the analyte with those of blanks and placebo samples.

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specific range. demarcheiso17025.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. demarcheiso17025.com

Accuracy: The closeness of the test results to the true value. actascientific.com It is often determined by recovery studies, spiking a blank matrix with a known concentration of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. actascientific.com It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net The LOD is often determined at a signal-to-noise ratio of 3:1, while the LOQ is at a ratio of 10:1. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. actascientific.com

Thermal Analysis for Material Science Applications

Differential Scanning Calorimetry (DSC) for Phase Behavior Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. velp.com For fatty acid esters like this compound, DSC is invaluable for characterizing their solid-liquid phase transitions, which is critical for applications such as phase change materials (PCMs) for thermal energy storage. researchgate.netmdpi.com

In a typical DSC experiment, a small, weighed sample (usually a few milligrams) is sealed in a pan and heated or cooled at a controlled rate alongside an empty reference pan. demarcheiso17025.com The instrument measures the temperature difference between the sample and the reference, which is then converted to heat flow. jfda-online.com The resulting DSC curve plots heat flow versus temperature. An endothermic peak on a heating curve represents melting, while an exothermic peak on a cooling curve indicates crystallization.

Key parameters obtained from a DSC thermogram for this compound would include:

Melting Temperature (Tₘ): The temperature at which the solid-to-liquid phase transition occurs, typically taken as the onset or peak of the endothermic melting peak.

Enthalpy of Fusion (ΔHₘ): The amount of energy required to melt the sample, calculated from the area under the melting peak. This value is crucial for energy storage applications.

Crystallization Temperature (T꜀): The temperature at which the liquid-to-solid transition occurs upon cooling.

Polymorphic Transitions: Fatty acids and their esters can exhibit polymorphism, existing in different crystalline forms (e.g., α, β', γ). rsc.org DSC can detect solid-solid phase transitions between these polymorphs, which appear as smaller endothermic or exothermic events at temperatures below the main melting point.

The thermal properties of various fatty acids and their esters have been extensively studied. For comparison, the table below shows DSC data for palmitic acid and related esters.

CompoundMelting Temperature (°C)Enthalpy of Fusion (J/g)Reference
Palmitic Acid61.8203.4 acs.org
Methyl Palmitate~30~200 researchgate.net
Lauric Acid43.2185.3 acs.org
Stearic Acid68.5215.3 acs.org

This table is interactive. Users can sort and filter the data as needed.

Microscopic Techniques for Morphological Studies

Polarized Optical Microscopy (POM) for Liquid Crystal Characterization

Polarized Optical Microscopy (POM) is an essential technique for identifying liquid crystalline phases (mesophases) and observing the textures that are characteristic of their molecular arrangements. mdpi.com Many long-chain esters, including some palmitates, can form liquid crystal phases, particularly smectic phases, where molecules are organized into layers. unige.it

POM utilizes polarized light to reveal the optical anisotropy of a material. aip.org When a liquid crystalline sample is placed between two crossed polarizers on a microscope stage equipped with a heating and cooling system, its birefringent nature allows light to pass through, creating an image. Isotropic liquids or amorphous solids, in contrast, appear dark. unige.it

As the sample is heated or cooled through different phase transitions (e.g., from crystalline solid to smectic liquid crystal to isotropic liquid), distinct changes in the observed texture occur. mdpi.com Each liquid crystal phase has a unique set of defects and corresponding textures. For smectic A phases, a common texture observed on cooling from the isotropic liquid is the focal-conic fan texture. mdpi.comacs.org Another possible texture for smectic phases is the Schlieren texture. unige.itaip.org The identification of these textures allows for the characterization of the type of mesophase and the determination of phase transition temperatures, which can then be correlated with DSC results. acs.org

Elemental Analysis and Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. velp.comeltra.com For a newly synthesized or purified organic compound like this compound, elemental analysis serves as a fundamental check of its purity and compositional integrity. royalsocietypublishing.org The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's chemical formula.

The analysis is typically performed using a combustion analyzer. eltra.com A small, precise amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. This process converts the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors. eltra.com

For this compound, the compositional verification would proceed as follows:

Determine the Molecular Formula: The molecular formula for this compound is C₂₁H₄₂O₂.

Calculate the Molecular Weight: Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the molecular weight is approximately 326.56 g/mol .

Calculate Theoretical Elemental Percentages: The percentage of each element is calculated as: % Element = (Total mass of element in formula / Molecular Weight) × 100

A high-purity sample of this compound should yield experimental results that are in close agreement (typically within ±0.4%) with the theoretical values. royalsocietypublishing.org Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

ElementSymbolAtomic Weight (u)Number of AtomsTotal Mass (u)Theoretical %
CarbonC12.01121252.23177.23%
HydrogenH1.0084242.33612.96%
OxygenO15.999231.9989.80%

This table is interactive. Users can sort and filter the data as needed.

Biochemical and Biological Research Applications of Palmitate Esters General Academic Focus

Palmitate in Lipid Metabolism Research (Non-Human Specific)

Palmitate, the 16-carbon saturated fatty acid component of pentyl palmitate, is a central molecule in lipid metabolism across a vast range of organisms, from microorganisms to plants and animals. wikipedia.org

In virtually all organisms that synthesize their own fats, palmitate is the primary product of the fatty acid synthase (FAS) system. wikipedia.orgbyjus.com This de novo synthesis pathway builds the fatty acid chain from smaller two-carbon units derived from acetyl-CoA. allen.in The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), which is the rate-limiting step in fatty acid synthesis. byjus.comnih.gov

The fatty acid synthase complex then orchestrates a repeating four-step cycle (condensation, reduction, dehydration, and another reduction) that adds two-carbon units from malonyl-CoA to the growing acyl chain. allen.in This cycle repeats seven times, ultimately yielding a 16-carbon, fully saturated fatty acid: palmitate. allen.in Once synthesized, palmitate can be released from the FAS complex. It then serves as the main precursor for the synthesis of other longer-chain saturated fatty acids through the action of elongase enzyme systems and for the creation of unsaturated fatty acids via desaturase enzymes. wikipedia.orgaocs.org

PrecursorsProducts
1 Acetyl-CoA1 Palmitate (16:0)
7 Malonyl-CoA7 CO2
14 NADPH14 NADP+
14 H+8 Coenzyme A
6 H2O
This table summarizes the stoichiometry of de novo synthesis of one molecule of palmitate. byjus.com

Protein palmitoylation is a crucial and reversible post-translational modification where a molecule of palmitic acid is covalently attached to a cysteine residue on a protein via a thioester linkage. nih.govresearchgate.net This process is fundamental to regulating the function of a wide array of proteins. nih.govfrontiersin.org The addition of the hydrophobic palmitate chain increases the protein's affinity for cellular membranes, influencing its subcellular localization, trafficking, and stability. researchgate.netfrontiersin.org

The dynamics of palmitoylation are tightly controlled by two opposing families of enzymes. frontiersin.org The addition of palmitate is catalyzed by a group of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which typically contain a conserved zinc-finger domain with an Asp-His-His-Cys (DHHC) motif. nih.gov The removal of the palmitate group is mediated by acyl-protein thioesterases (APTs). frontiersin.org This rapid and reversible cycling allows for fine-tuned regulation of protein function in response to cellular signals. nih.govfrontiersin.org Research has shown that palmitoylation is critical for the proper localization and signaling of many proteins, including the RAS family of small GTPases, which are involved in cell growth signaling. ijbs.com The dynamic nature of palmitoylation allows proteins to be shuttled between different cellular compartments, such as from the Golgi apparatus to the plasma membrane. researchgate.net

Table 4: Key Cellular Processes Regulated by Protein Palmitoylation

Regulated FunctionDescription
Protein Stability Palmitoylation can protect proteins from degradation. frontiersin.org
Subcellular Localization Increases protein hydrophobicity, anchoring proteins to membranes (e.g., plasma membrane, Golgi). nih.govresearchgate.net
Membrane Trafficking The reversible nature allows proteins to be shuttled between membrane compartments. nih.gov
Protein-Protein Interactions Can facilitate or inhibit interactions with other proteins. frontiersin.org
Enzymatic Activity Can directly modulate the catalytic activity of enzymes. nih.gov

Study of Palmitate Turnover and Synthesis in Biological Systems (e.g., animal models)

The study of fatty acid metabolism, including the synthesis and turnover of palmitate, is fundamental to understanding energy homeostasis and the pathophysiology of metabolic diseases. In biological systems, particularly in animal models, researchers employ sophisticated tracer methodologies to track the fate of palmitate molecules in vivo.

One prominent technique involves the use of radiolabeled palmitate, such as [9,10-3H]palmitate or [1-¹¹C]palmitate. ontosight.aisnmjournals.org The incorporation of a radioactive isotope like tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C) allows for the precise tracing and quantification of palmitate's metabolic pathways. ontosight.ai These labeled fatty acids can be administered intravenously to awake animal models, after which they readily cross the blood-brain barrier and are taken up by various tissues. snmjournals.org

Once inside the cells, the labeled palmitate is activated to its acyl-CoA derivative and can enter one of two main pathways: β-oxidation for energy production or esterification into complex lipids like phospholipids (B1166683) and triglycerides for storage or structural purposes. snmjournals.org By analyzing tissue samples at different time points or using non-invasive imaging techniques like Positron Emission Tomography (PET), scientists can measure the rates of these processes. nih.gov

For instance, dynamic ¹¹C-palmitate PET studies in mice have been developed to quantify myocardial fatty acid metabolism. Using a 4-compartment tracer kinetic model, researchers can determine the rates of myocardial fatty acid oxidation (MFAO), esterification (MFAE), utilization (MFAU), and uptake (MFAUp). nih.gov These in vivo measurements provide critical data that can be validated against ex vivo methods, such as studies on perfused working hearts. nih.gov

The following table presents data from a study on C57BL/6 mice, showcasing the quantified rates of various fatty acid metabolic processes in the heart using dynamic ¹¹C-palmitate PET.

Metabolic ParameterRate (nmol/min/g)
Myocardial Fatty Acid Oxidation (MFAO)375.03 ± 43.83
Myocardial Fatty Acid Esterification (MFAE)26.60 ± 12.16
Myocardial Fatty Acid Utilization (MFAU)401.63 ± 44.86
Myocardial Fatty Acid Uptake (MFAUp)480.91 ± 50.08
Data adapted from a study on C57BL/6 mouse hearts in vivo. nih.gov

Another method utilizes deuterated water ([²H]₂O) to measure de novo lipogenesis (DNL), the endogenous synthesis of fatty acids. The deuterium (B1214612) atoms from the heavy water are incorporated into newly synthesized palmitate, and the enrichment can be measured by mass spectrometry. physiology.org This approach allows for the calculation of the contribution of DNL to the total circulating palmitate pool, offering insights into how different nutritional states or interventions affect fatty acid synthesis. physiology.org Such studies in animal models are invaluable for understanding how palmitate metabolism is altered in conditions like obesity, diabetes, and neurodegenerative disorders. snmjournals.orgnih.gov

Enzymatic Hydrolysis of Retinyl Palmitate by Specific Lipases (e.g., PNPLA3)

Retinyl palmitate is the primary storage form of vitamin A (retinol) in the body, predominantly found within lipid droplets of hepatic stellate cells (HSCs) in the liver. nih.govnih.gov The release of retinol (B82714) from these stores is a critical metabolic step, requiring enzymatic hydrolysis of the ester bond. Research has identified the patatin-like phospholipase domain-containing 3 (PNPLA3) protein as a key lipase (B570770) responsible for this reaction in human HSCs. nih.govresearchgate.net

PNPLA3 catalyzes the hydrolysis of retinyl palmitate, breaking it down into its constituent parts: retinol and palmitic acid. nih.govnih.gov This function is vital for regulating retinol availability. The expression and activity of PNPLA3 are themselves regulated by metabolic signals. For example, PNPLA3 expression is induced in response to retinol deficiency to promote the release of stored retinol, while it is repressed when retinol is abundant to allow for storage. nih.gov Insulin has also been shown to upregulate PNPLA3 expression in HSCs, promoting the release of retinol. nih.govresearchgate.net

The clinical relevance of PNPLA3's function is highlighted by a common genetic variant, PNPLA3 I148M, where an isoleucine is replaced by a methionine. This mutation is strongly associated with increased susceptibility to chronic liver diseases. Studies using purified proteins have demonstrated that the I148M variant has markedly reduced enzymatic activity against retinyl palmitate compared to the wild-type protein. nih.govnih.govresearchgate.net This impairment in hydrolysis leads to an accumulation of retinyl palmitate in the liver, a condition linked to the progression of liver fibrosis. oaepublish.com Consequently, the PNPLA3 I148M genotype is a significant determinant of circulating retinol levels and is considered a crucial factor in the initiation and progression of liver disease. oaepublish.com

Interactions with Biological Systems at the Molecular Level

Characterization of Lipase Characteristics and Specificity using Palmitate Derivatives

Understanding the function of lipases, enzymes that hydrolyze fats, requires detailed characterization of their substrate specificity. Palmitate derivatives, particularly synthetic esters, are invaluable tools in this research. A common method involves using a series of p-nitrophenyl (pNP) esters with varying fatty acid chain lengths (e.g., C8 to C18). The hydrolysis of these chromogenic substrates by a lipase releases p-nitrophenol, a yellow-colored compound that can be easily quantified by spectrophotometry, allowing for a precise measurement of enzyme activity. scielo.brdost.gov.ph

By testing a lipase against a range of p-nitrophenyl esters, including p-nitrophenyl palmitate (C16), researchers can determine the enzyme's preference for specific fatty acid chain lengths. nih.gov For example, a study on a novel lipase (MLipA) from Bacillus licheniformis showed that the enzyme had the highest activity on p-nitrophenyl laurate (C12), but also displayed significant activity on other long-chain esters like p-nitrophenyl myristate (C14) and p-nitrophenyl palmitate (C16). nih.gov This indicates a preference for medium- to long-chain fatty acids.

The following table summarizes the relative hydrolytic activity of the purified MLipA lipase on various p-nitrophenyl fatty acyl esters.

Substrate (p-Nitrophenyl Ester)Carbon Chain LengthRelative Activity (%)
p-Nitrophenyl octanoateC8:044
p-Nitrophenyl decanoateC10:089
p-Nitrophenyl laurateC12:0100
p-Nitrophenyl myristateC14:071
p-Nitrophenyl palmitateC16:040
p-Nitrophenyl stearateC18:034
Data adapted from a study on a lipase from Bacillus licheniformis. The activity against p-nitrophenyl laurate was set to 100%. nih.gov

This type of analysis is crucial for classifying and understanding the functional role of different lipases. While some lipases show broad specificity, others are highly selective. For instance, studies on constitutive lipase from Aspergillus niger demonstrated specificity toward the synthesis of methyl palmitate and ethyl palmitate. conicet.gov.ar Similarly, coconut lipase, while most active on lauric acid derivatives, shows high esterase activity against p-nitrophenyl palmitate. dost.gov.phresearchgate.net This detailed characterization using palmitate and other fatty acid derivatives is essential for both fundamental enzymology and for selecting appropriate biocatalysts for industrial applications, such as the production of biofuels and biochemicals. conicet.gov.arauburn.edu

Methodological Considerations in Studying Cellular Responses to Palmitate

Studying the specific effects of palmitate on cellular processes in vitro presents several methodological challenges that researchers must carefully address to ensure the validity and reproducibility of their findings. A primary issue is the poor solubility of long-chain saturated fatty acids like palmitate in aqueous cell culture media. To overcome this, palmitate is typically complexed with bovine serum albumin (BSA), which acts as a carrier to facilitate its delivery to cells. plos.org However, the ratio of palmitate to BSA and the specific preparation method can influence its bioavailability and cellular effects.

A significant confounding factor in these studies is the potential for palmitate to induce "lipotoxicity," a state of cellular stress caused by an excess of fatty acids. nih.gov High concentrations of palmitate can trigger widespread cellular stress responses, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govspandidos-publications.com This can lead to changes in gene expression, protein synthesis, autophagy, and even apoptosis. nih.govplos.org For example, palmitate treatment has been shown to reduce the rate of de novo protein synthesis by over 30% in myoblasts, an effect linked to the activation of ER stress pathways. nih.gov

These off-target stress responses can mask or alter the specific metabolic or signaling pathways being investigated. Therefore, researchers must use appropriate controls and methodological approaches to distinguish the intended effects from general lipotoxicity. This includes:

Careful Dose-Response Studies: Using the lowest effective concentration of palmitate to minimize ER stress.

Time-Course Experiments: Examining both acute and chronic exposure, as cellular responses can change over time. nih.gov

Inhibitors and Genetic Models: Using specific inhibitors of stress pathways (e.g., the UPR inhibitor 4μ8c) or cells with genetic modifications (e.g., TLR4 knockout) to dissect the signaling cascades involved. nih.govplos.org

Choice of Fatty Acid Controls: Comparing the effects of palmitate (a saturated fatty acid) with unsaturated fatty acids like oleate, which often have different and less toxic effects. nih.gov

Discrepancies in findings between different studies can often be attributed to variations in these methodological factors, such as the cell line used, incubation times, glucose concentrations in the media, and the specific palmitate-BSA solution preparation. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of Pentyl Palmitate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. mdpi.comwikipedia.org DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory is based on using the spatially dependent electron density as the fundamental variable, which makes it computationally more feasible than traditional wavefunction-based methods, especially for larger systems. scispace.com

DFT and its time-dependent extension (TD-DFT) are widely used to predict the electronic structure and spectroscopic properties of molecules. scispace.comscirp.org These methods can accurately calculate molecular geometries, vibrational frequencies, and absorption properties in the UV-visible range. scirp.org

Researchers use DFT to verify experimental data from techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. fountainjournals.comrsc.org For instance, calculated chemical shifts for ¹³C and ¹H NMR using DFT have shown good agreement with experimental results for various organic molecules. fountainjournals.com Similarly, vibrational frequencies calculated at the DFT level can be compared with experimental IR spectra to identify functional groups and characterize molecular structure. fountainjournals.com In the study of fatty acid esters, a mixed quantum/classical approach based on molecular dynamics trajectories has been used to calculate IR absorption spectra in the ester carbonyl stretch region, showing good agreement with experiments. nih.govaip.org These calculations reveal how intermolecular and intramolecular interactions create distinct absorption peaks for fatty acid esters. nih.govaip.org

Table 1: Example of DFT Application in Spectroscopic Analysis

PropertyComputational MethodApplication ExampleReference
NMR Chemical Shifts DFT (e.g., B3LYP/6-311G) Prediction of ¹³C and ¹H NMR chemical shifts for comparison with experimental data. fountainjournals.com
Vibrational Frequencies DFT (e.g., B3LYP/6-311G)Calculation of vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. fountainjournals.com
UV-Vis Absorption TD-DFTCalculation of electronic absorption spectra to predict maximum absorption wavelengths (λmax). scirp.org
IR Carbonyl Stretch Mixed Quantum/ClassicalPrediction of IR spectra for the ester carbonyl (C=O) stretch region in fatty acid esters. nih.govaip.org

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt due to bond rotations. numberanalytics.com For flexible molecules like pentyl palmitate, which contains long alkyl chains, understanding the conformational landscape is crucial as it influences physical properties and molecular interactions. numberanalytics.comacs.org

Computational methods are essential for this analysis. numberanalytics.com The process typically involves:

Conformational Search: Generating a wide range of possible conformers by systematically rotating the molecule's single bonds. acs.orgnih.gov For a molecule with multiple rotatable bonds, this can lead to a combinatorial explosion of possible geometries. taltech.ee

Geometrical Optimization: Each generated conformer undergoes energy minimization to find its most stable geometry. chemrxiv.org Methods like molecular mechanics (MM) or quantum mechanics (QM), such as DFT, are used for this optimization. numberanalytics.com The result is a set of unique, low-energy conformers. acs.org

Energy Analysis: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature. The conformer with the lowest energy is the most stable and, therefore, the most populated. taltech.ee

Studies on related long-chain alkanes and fatty acids have shown that the linear, all-anti (aa) conformer is often the most stable in a vacuum, but the presence of functional groups or solvents can stabilize more folded, gauche conformations. acs.org

Electronic Structure and Spectroscopic Property Prediction

Molecular Dynamics Simulations for Understanding Molecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. plos.org It is a powerful tool for studying the structure, dynamics, and interactions of complex molecular systems. nih.govresearchgate.net In MD simulations, the forces between atoms are calculated using a force field (like AMBER or TraPPE), and Newton's equations of motion are solved numerically to generate trajectories of atomic positions and velocities. aip.orgrsc.orgresearchgate.net

MD simulations provide detailed, atomistic-level insights into how this compound and its analogues interact with themselves and their environment. By simulating these esters in different media (e.g., in a pure liquid state, in solution, or as part of a mixture), researchers can characterize their molecular organization and dynamics. nih.govaip.orgresearchgate.net

For example, MD simulations of fatty acid methyl esters (FAMEs), which are analogues of this compound, have revealed that their liquid-phase packing and molecular ordering are driven by interactions between the ester head-groups. researchgate.net Analysis of radial distribution functions (RDFs) from these simulations can quantify the spatial arrangement of molecules. aip.org Studies on omega-3 fatty acid esters showed an average of two ester molecules in the first solvation shell around the ester groups, indicating a degree of local ordering. aip.org

Simulations can also elucidate the non-ideal behavior of mixtures containing fatty acid esters. When mixed with alcohols, esters disrupt the alcohol's self-association, and while ester-alcohol hydrogen bonds form, they are weaker than alcohol-alcohol interactions. researchgate.net This type of detailed information on intermolecular forces is critical for understanding the macroscopic properties of fuels, lubricants, and other formulations containing wax esters. researchgate.netresearchgate.net

Computational Studies on Reaction Mechanisms of Esterification

Computational chemistry provides a quantitative understanding of the reaction mechanisms involved in synthesizing esters like this compound. The esterification of a carboxylic acid (palmitic acid) with an alcohol (pentanol) can be modeled to determine reaction pathways, transition states, and energy barriers. jst.go.jp

A computational study on the esterification of palmitic acid with methanol (B129727), a close analogue to the synthesis of this compound, explored several reaction modes using DFT. jst.go.jp

Self-catalyzed Reaction: The study found that the initial self-catalyzed reaction has a significant energy barrier. jst.go.jp

Effect of Water: When water is present as a solvent, the energy barrier increases substantially, hindering the reaction. This is due to the strong binding competitiveness of water molecules with the reactants. jst.go.jp

Catalyzed Reaction: The addition of an acid catalyst, such as p-dodecyl benzene (B151609) sulfonic acid (DBSA), was shown to lower the energy barrier below that of the self-catalyzed reaction. The catalyst competes effectively with water to form reactant complexes, thereby promoting the esterification process even in an aqueous phase. jst.go.jp

These computational findings explain the thermodynamic and kinetic characteristics of the esterification process and provide a basis for optimizing reaction conditions and catalyst selection. jst.go.jp

Table 2: Calculated Energy Barriers for the Esterification of Palmitic Acid with Methanol

Reaction ModeEnergy Barrier (kJ/mol)Key FindingReference
Self-Catalyzed (Gas Phase) 100.1Represents the baseline reaction pathway. jst.go.jp
Self-Catalyzed (with Water) 148.9Water significantly hinders the reaction by raising the energy barrier. jst.go.jp
DBSA-Catalyzed (with Water) 97.5The catalyst successfully lowers the energy barrier, promoting the reaction. jst.go.jp

Modeling of Physicochemical Parameters and Molecular Properties

Computational models are frequently used to predict the physicochemical properties of chemical compounds, which is essential for applications in various fields, including environmental science and product formulation. epa.gov For this compound, these models can estimate key parameters without the need for experimental measurements.

Properties that can be modeled include:

Partition Coefficients (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity and is crucial for predicting its environmental fate and biological activity. nih.gov Quantum chemical calculations are used to develop descriptors for these predictions. nih.gov

Water Solubility: This parameter is vital for assessing a compound's behavior in aqueous environments. epa.gov

Vapor Pressure: Important for understanding a substance's volatility. nih.gov

Molecular Weight and other Descriptors: Basic molecular properties are readily calculated from the chemical structure. nih.gov

These parameters are often predicted using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties. nih.govnih.gov The physicochemical properties listed in public databases like PubChem are often computationally generated using such models. nih.gov

Table 3: Computed Physicochemical Properties of this compound

PropertyValueComputational Method/Source
Molecular Formula C₂₁H₄₂O₂PubChem
Molecular Weight 326.6 g/mol Computed by PubChem 2.2
XLogP3 9.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count 0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 2Computed by Cactvs 3.4.8.18
Rotatable Bond Count 19Computed by Cactvs 3.4.8.18
Exact Mass 326.318480578 DaComputed by PubChem 2.2
Topological Polar Surface Area 26.3 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count 23Computed by Cactvs 3.4.8.18

Data sourced from the PubChem database for compound CID 3084526. nih.gov

Environmental Aspects and Sustainability Research

Environmental Fate Assessment Methodologies for Fatty Acid Esters

The environmental fate of fatty acid esters like pentyl palmitate is assessed through various methodologies that evaluate their persistence, distribution, and degradation in different environmental compartments. These esters are generally characterized by low water solubility and a potential for adsorption to soil and sediment. europa.eusantos.comsantos.com However, they are also typically readily biodegradable, which suggests they are not expected to persist in the environment. europa.eusantos.comsantos.com

Biodegradation Pathways in Environmental Matrices

The primary mechanism for the degradation of fatty acid esters in both soil and aquatic environments is biological degradation by microorganisms. epa.govnumberanalytics.com In the presence of oxygen (aerobic conditions), microorganisms such as bacteria and fungi utilize enzymes like esterases and lipases to break down these esters. researchgate.netmdpi.com This process typically involves the hydrolysis of the ester bond, yielding the corresponding fatty acid (palmitic acid) and alcohol (pentanol). These breakdown products can then be further metabolized by microorganisms. epa.gov

The rate and extent of biodegradation can be influenced by several factors, including temperature, pH, oxygen availability, and the specific microbial communities present in the soil or water. mdpi.com Under anaerobic (oxygen-deficient) conditions, biodegradation can still occur, although it is generally a slower process. numberanalytics.com

A variety of microorganisms are capable of degrading organic pollutants. For instance, in alkaline soils, Alcaligenes and Bacillus species contribute to the degradation of organic compounds. mdpi.com Fungi, such as Aspergillus niger and Penicillium chrysogenum, produce enzymes like hydrolases and esterases that can break down complex organic molecules. mdpi.com

Modeling of Environmental Distribution and Persistence

Models are used to predict the environmental distribution and persistence of chemicals like this compound. These models utilize the substance's physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility, to estimate its likely distribution in the environment. europa.eu For fatty acid esters, their high log Koc values (often > 3) indicate a tendency to adsorb to solid organic particles, suggesting that soil and sediment are the primary environmental compartments where they would be found. europa.eusantos.comsantos.com

Models like KOCWIN, found within the EPISuite™ software, can estimate the soil adsorption coefficient (Koc), which helps predict the mobility of a chemical in soil. santos.comsantos.com The low water solubility of many fatty acid esters further supports their partitioning to soil and sediment. europa.euepa.gov Despite this, their ready biodegradability means that long-term persistence is not anticipated. europa.eusantos.comsantos.com

Sustainable Synthesis Routes for this compound

The demand for more environmentally friendly chemical processes has driven research into sustainable methods for synthesizing esters like this compound.

Development of Green Chemistry Approaches in Ester Production

Green chemistry principles are increasingly being applied to the synthesis of fatty acid esters to minimize environmental impact and improve efficiency. synthiaonline.commdpi.com These approaches focus on aspects such as waste prevention, atom economy, and the use of safer solvents and catalysts. synthiaonline.com

Key green chemistry strategies in ester production include:

  • Use of Biocatalysts: Enzymes, such as lipases, can be used as catalysts for esterification. synthiaonline.com Biocatalysis often occurs under milder reaction conditions and can be more selective, reducing the formation of byproducts. synthiaonline.comrsc.org
  • Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a recyclable one, reduces waste and the use of potentially hazardous substances. mdpi.comresearchgate.net
  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods, leading to energy savings. researchgate.netmdpi.com
  • Heterogeneous Catalysis: Using solid acid or base catalysts that can be easily separated from the reaction mixture and reused simplifies purification and reduces waste. mdpi.comresearchgate.net
  • Utilization of Renewable Feedstocks

    A cornerstone of sustainable synthesis is the use of renewable raw materials. rsc.org this compound is derived from palmitic acid, a fatty acid, and pentanol (B124592), an alcohol.

  • Palmitic Acid from Renewable Sources: Palmitic acid is abundant in palm oil. It can also be sourced from other vegetable oils, animal fats, and even microalgae. nih.govrepec.orgnrel.gov The use of non-edible oils and waste fats is particularly attractive from a sustainability perspective as it avoids competition with food production. nih.govnrel.gov Microalgae are considered a promising future feedstock due to their high lipid content and rapid growth rates. repec.orgfrontiersin.org
  • Pentanol from Biomass: Pentanol can be produced from the fermentation of biomass, offering a renewable alternative to petroleum-derived pentanol.
  • The global production of vegetable oils has been on the rise, highlighting the availability of these renewable feedstocks for oleochemical production. rsc.org

    Role of Palmitate Esters in Biofuel Research (e.g., effects on fuel properties like pour point)

    Palmitate esters, including this compound, are relevant to the field of biofuel research, particularly in the context of biodiesel. frontiersin.orgaalto.fi Biodiesel is composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs) and is produced from renewable sources like vegetable oils and animal fats. nih.gov

    The properties of biodiesel are influenced by its fatty acid composition. frontiersin.org Saturated fatty acid esters, such as methyl palmitate and ethyl palmitate, can affect key fuel properties. frontiersin.org One important property is the pour point, which is the lowest temperature at which the fuel will flow. wipo.int Higher concentrations of saturated esters can lead to a higher pour point, which can be problematic in colder climates as it can cause the fuel to solidify and clog fuel lines and filters. researchgate.netrepec.org

    Research has explored the use of certain alkyl esters of fatty acids as pour point depressants for biodiesel. wipo.int Blending biodiesels with different fatty acid profiles is another strategy to optimize properties like the pour point. researchgate.netrepec.org For example, blending a biodiesel with a high saturated ester content (like that from palm oil) with one with a higher unsaturated content can improve its cold flow properties. researchgate.netrepec.org The presence of palmitate esters also influences other fuel characteristics such as cetane number, which affects ignition quality, and viscosity. frontiersin.org

    Below is an interactive data table summarizing the properties of some relevant compounds.

    Applications in Advanced Materials Science and Industrial Processes

    Pentyl palmitate and its related derivatives are gaining attention in materials science and industrial applications due to their unique chemical properties, which are derived from their ester structure combining a C5 alcohol (pentanol) and a C16 saturated fatty acid (palmitic acid). These properties, including lubricity, thermal characteristics, and compatibility with polymer systems, make them valuable components in a range of advanced applications.

    Future Directions and Emerging Research Avenues for Pentyl Palmitate

    Development of Novel Catalytic Systems for Highly Efficient and Selective Synthesis

    The synthesis of pentyl palmitate has traditionally relied on conventional acid-catalyzed esterification. vulcanchem.com Future research is geared towards developing more efficient and selective catalytic systems.

    Key Research Areas:

    Enzymatic Catalysis: The use of lipases as biocatalysts is a promising green alternative to chemical synthesis. mdpi.com Research has shown that immobilized lipases can catalyze the synthesis of esters like ascorbyl palmitate with high yields. mdpi.com For instance, studies on the enzymatic synthesis of 1,3-dioleoyl-2-palmitoyltriglyceride (OPO) have highlighted the effectiveness of specific lipases, such as Rhizomucor miehei lipase (B570770), in achieving high incorporation rates of oleic acid. mdpi.com The development of novel immobilized lipases is expected to further enhance the efficiency of flavonoid ester production. researchgate.net

    Heterogeneous Catalysts: The development of novel solid acid and base catalysts is another area of focus. For example, a new NiMoK/TS-1 catalyst has been synthesized for the selective conversion of methyl palmitate to C15 olefins, demonstrating high selectivity and stability. nih.gov Similarly, novel CaO-based heterogeneous catalysts have been designed for efficient biodiesel production from waste cooking oil through transesterification. ekb.eg These catalysts offer advantages such as ease of separation and reusability.

    Process Optimization: Research is also directed towards optimizing reaction conditions to maximize yield and purity. This includes investigating the effects of temperature, molar ratios of reactants, and the use of different solvents. mdpi.com For example, in the enzymatic synthesis of puerarin (B1673276) palmitate, the choice of acyl donor was found to significantly impact the conversion rate, with palmitic anhydride (B1165640) showing high conversion. mdpi.com

    Table 1: Comparison of Catalytic Systems for Palmitate Ester Synthesis

    Catalyst Type Example Advantages Research Focus
    Enzymatic Immobilized Lipases (e.g., Novozym 435, Rhizomucor miehei lipase) High selectivity, mild reaction conditions, environmentally friendly. mdpi.commdpi.com Development of more stable and reusable immobilized enzymes, optimization of reaction parameters. mdpi.comresearchgate.net
    Heterogeneous NiMoK/TS-1, CaO-based mixed oxides Ease of separation, reusability, potential for continuous processes. nih.govekb.eg Synthesis of novel catalysts with higher activity and selectivity, understanding structure-activity relationships. nih.gov

    | Homogeneous | Acid Catalysts (e.g., Sulfuric Acid) | Well-established, relatively low cost. | Development of more environmentally benign and recyclable homogeneous catalysts. |

    Advanced Analytical Techniques for Trace Analysis and Purity Assessment

    Ensuring the purity of this compound is crucial for its various applications. Future research will focus on developing and applying advanced analytical techniques for trace analysis and comprehensive purity assessment.

    Key Techniques and Applications:

    Hyphenated Chromatographic Techniques: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of this compound and any impurities. tapi.comnumberanalytics.com These methods are essential for trace analysis in complex matrices. cientisol.com

    Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure and functional groups of synthesized esters. mit.eduekb.eg

    High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of compounds and the characterization of unknown impurities.

    Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of trace and ultra-trace elemental impurities. sigmaaldrich.comnih.gov

    Table 2: Advanced Analytical Techniques for this compound Analysis

    Technique Application Advantages
    GC-MS Separation and identification of volatile compounds, impurity profiling. tapi.com High separation efficiency, sensitive detection.
    LC-MS Analysis of non-volatile compounds, trace analysis. tapi.com Applicable to a wide range of compounds, high sensitivity.
    NMR Spectroscopy Structural elucidation of the synthesized ester. mit.edu Provides detailed structural information.
    FT-IR Spectroscopy Confirmation of functional groups (e.g., ester bond). mit.edu Rapid and non-destructive analysis.

    | ICP-MS | Detection of elemental impurities at trace levels. sigmaaldrich.comnih.gov | Extremely low detection limits for metals and non-metals. nih.gov |

    Integration of Multi-Omics Approaches in Biochemical Studies

    The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the biochemical pathways and effects of this compound and related fatty acid esters. frontlinegenomics.commdpi.com

    Future Research Directions:

    Systems Biology of Lipid Metabolism: Multi-omics can be used to create comprehensive models of how cells metabolize palmitate esters. For example, integrating transcriptomic and proteomic data into a genome-scale metabolic model of human astrocytes has been used to study the cellular response to palmitic acid. frontiersin.org This approach can identify key enzymes and regulatory networks involved in the synthesis and degradation of this compound.

    Elucidating Biological Effects: By combining different omics datasets, researchers can gain a more complete picture of the biological effects of this compound. mdpi.comnih.gov For instance, a multi-omics approach was used to identify genes correlated with major aromatic compounds, including esters, during peach ripening. mdpi.com

    Biomarker Discovery: Metabolomic and proteomic profiling can help identify biomarkers associated with exposure to or metabolism of this compound.

    Computational Design and Prediction of this compound Derivatives with Targeted Properties

    Computational methods are increasingly being used in the rational design of new molecules with specific desired properties. nih.gov

    Key Computational Approaches:

    In Silico Drug Design: Computational techniques can be used to design and predict the interaction of drug candidates with biological targets. ijpsjournal.com This can be applied to design this compound derivatives with specific therapeutic activities.

    Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity or physicochemical properties of this compound derivatives based on their chemical structure.

    Molecular Docking and Dynamics Simulations: These methods can predict how this compound derivatives will bind to target proteins, providing insights into their mechanism of action. nih.gov For example, computational studies have been used to investigate the binding interactions of novel antidiabetic agents. nih.gov

    Environmental Remediation and Bioremediation Studies Involving Palmitate Esters

    The environmental fate and potential for bioremediation of palmitate esters are important areas of future research. vulcanchem.com

    Key Research Areas:

    Biodegradation Pathways: Studies are needed to elucidate the microbial pathways for the degradation of this compound in soil and aquatic environments. Research has shown that certain bacteria, like Lysinibacillus sphaericus, can degrade fatty acids, although the degradation of palmitic acid was minimal in one study. arcjournals.org

    Bioremediation Strategies: Bioremediation, which uses microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up contaminated sites. researchgate.net Microalgae, such as Nannochloropsis sp., have shown potential for the bioremediation of various contaminants while also producing lipids. nih.gov

    Development of "Green" Materials: Research is exploring the use of palmitate esters in the creation of sustainable materials. For example, cellulose (B213188) fibers have been chemically functionalized with palmitate groups to create a hydrophobic cellulose-based ester for water remediation from oil contamination. researchgate.netmit.edu

    Exploration of this compound in Novel Biotechnological Processes

    The unique properties of this compound and other fatty acid esters are being explored in a variety of new biotechnological applications.

    Emerging Applications:

    Biofuel Production: Fatty acid esters are the primary components of biodiesel. Research into novel catalysts and enzymatic processes for the transesterification of oils and fats is ongoing. frontiersin.org

    Production of Bio-based Chemicals: Biotechnological processes can be used to convert renewable feedstocks into valuable chemicals. For example, there is growing interest in the biotechnological production of flavor and fragrance compounds, including various esters. researchgate.net

    Drug Delivery and Formulation: The amphiphilic nature of some palmitate derivatives makes them interesting candidates for drug delivery systems. researchgate.net

    Table 3: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Palmitic acid
    Pentanol (B124592)
    Ascorbyl palmitate
    1,3-Dioleoyl-2-palmitoyltriglyceride (OPO)
    Oleic acid
    Methyl palmitate
    Puerarin palmitate
    Palmitic anhydride
    Ethyl palmitate
    Butyl palmitate
    Vinyl palmitate
    cis-Vaccenic acid
    Glycidyl palmitate
    Glycidyl oleate
    Decanoic acid, 3-hydroxy-
    Linoleic acid
    Linolenic acid
    9-Octadecenoic acid (Z)-, hexyl ester
    trans-13-Octadecenoic acid
    Eicosanoic acid
    9-Hexadecenoic acid
    Retinyl palmitate
    Tannyl tripalmitate
    Palmitoyl (B13399708) chloride
    Triethylamine hydrochloride
    Methyl stearate
    Rutin
    Naringin
    2-(bromomethyl)naphthalene
    8-amino-2-naphthol
    Acenaphthalene
    Urs-12-en-24-oic acid, 3-oxo-, methyl ester
    Allyl stearate
    Isopropyl palmitate
    Methyl 3,6-anhydro hexopyranoside
    4-nitrophenyl palmitate
    Ethyl oleate
    Diethyl succinate
    Ethyl butanoate
    Ethyl phenylacetate
    L-ascorbic acid
    Butylated hydroxyanisole (BHA)
    Butylated hydroxytoluene (BHT)
    Paracetamol
    Ibuprofen
    Imidacloprid
    Methylparaben
    Bisphenol A
    Triclosan
    Hexadecadienoic acid
    γ-linolenic acid
    Stearic acid
    Galloyl hydrazide
    Phosphorus oxychloride
    3,4,5-trihydroxybenzoic acid hydrazide

    Q & A

    Basic Research Questions

    Q. What experimental design strategies are recommended for optimizing the enzymatic synthesis of pentyl palmitate?

    • A 4-factor, 3-level response surface methodology (RSM) is widely used to optimize reaction variables such as molar ratio, enzyme loading, ultrasound power, and duty cycle. This design allows efficient exploration of interactions between variables and identification of optimal conditions. For example, a similar approach achieved high yields for 2-ethylhexyl palmitate by analyzing polynomial equations derived from 30 experiments .

    Q. How can researchers ensure the purity and structural characterization of synthesized this compound?

    • Use a combination of analytical techniques:

    • GC-MS or HPLC for purity assessment (e.g., detecting impurities like unreacted palmitic acid).
    • NMR spectroscopy (¹H and ¹³C) for structural confirmation, particularly ester bond identification.
    • Isotopic pattern analysis (e.g., via high-resolution mass spectrometry) to verify molecular ion adducts, as demonstrated in methyl palmitate studies .
      • Follow journal guidelines for reporting synthesis protocols, including detailed experimental sections and supplementary data for reproducibility .

    Q. What are the standard methods for quantifying this compound in biological matrices?

    • Liquid-liquid extraction followed by GC-MS/MS or LC-MS/MS is preferred for sensitivity and specificity. For example, biodistribution studies of palmitate analogs in rats used radiolabeled tracers and validated extraction protocols to measure tissue-specific uptake .

    Advanced Research Questions

    Q. How do kinetic models explain the reactivity of this compound in catalytic systems?

    • Develop a kinetic scheme based on experimental conversion and selectivity data. For instance, studies on pentyl acetate and ethanolamine interactions used selectivity curves (e.g., 2-(acetyl-amino)ethyl acetate vs. N-(2-hydroxyethyl)acetamide) to validate reaction mechanisms. Similar approaches can be applied to this compound by analyzing intermediate formation rates under varying temperatures and molar ratios .

    Q. What methodologies address contradictions in reported metabolic effects of palmitate derivatives?

    • Dose-response studies : Compare outcomes across different concentrations (e.g., palmitate’s synergistic pro-inflammatory effects with mmLDL at specific doses ).
    • Gene expression profiling : Use RNA-seq and real-time PCR to validate pathway-specific responses (e.g., TLR4-independent upregulation of Clec4d under co-treatment conditions ).
    • Inhibition assays : Employ inhibitors (e.g., POCA for CPT-1) to isolate mechanisms, as shown in palmitate analog biodistribution studies .

    Q. How can untargeted screening techniques improve the detection of this compound degradation products?

    • GC-HRMS with data-dependent MS² : Enables non-targeted identification of adducts and isotopic patterns (e.g., methyl palmitate analysis using Compound Discoverer software ).
    • Statistical validation : Apply principal component analysis (PCA) to distinguish degradation products from background noise in complex matrices.

    Q. What strategies validate the specificity of this compound interactions in inflammatory pathways?

    • Knockout models : Use TLR4-deficient cells to isolate receptor-specific effects.
    • Blocking assays : Inhibit receptors like Lox-1 or CD36 to assess their roles in chemokine secretion, as demonstrated in macrophage studies .
    • Multi-omics integration : Combine transcriptomics and proteomics to map signaling cascades triggered by palmitate derivatives.

    Methodological Considerations

    • Data Reporting : Adhere to guidelines for including experimental details (e.g., journal requirements for reproducibility ) and supplementary files (e.g., dose-response curves ).
    • Contradiction Resolution : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
    • Instrumentation : Prioritize high-resolution mass spectrometry for accurate metabolite identification and isotope-labeled standards (e.g., D5-glycidyl palmitate) for quantification .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.